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Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A, B, and

C, which has demonstrated significant antitumor activity in preclinical models, including those

resistant to taxanes.[1][2][3] While highly selective for its intended targets, a comprehensive

understanding of its off-target interactions is crucial for predicting potential side effects,

understanding mechanisms of resistance, and identifying opportunities for rational combination

therapies. This technical guide provides an in-depth overview of the off-target effects of AMG
900, presenting quantitative data, detailed experimental methodologies, and visual

representations of affected signaling pathways.

Quantitative Analysis of Off-Target Interactions
The selectivity of AMG 900 has been evaluated against a broad panel of kinases using various

biochemical and cell-based assays. The following tables summarize the publicly available

quantitative data on its off-target activity.
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Target Kinase IC50 (nM) Assay Type Reference

Aurora A 5
Enzyme Inhibition

Assay
[1][4]

Aurora B 4
Enzyme Inhibition

Assay
[4]

Aurora C 1
Enzyme Inhibition

Assay
[4]

p38α 53
Enzyme Inhibition

Assay
[5]

TYK2 220
Enzyme Inhibition

Assay
[5]

JNK2 520
Enzyme Inhibition

Assay
[5]

Met 550
Enzyme Inhibition

Assay
[5]

Tie2 650
Enzyme Inhibition

Assay
[5]

Table 1: IC50 Values of AMG 900 Against On- and Off-Target Kinases. This table presents the

half-maximal inhibitory concentration (IC50) values for AMG 900 against its primary targets

(Aurora kinases) and several identified off-target kinases. Lower IC50 values indicate higher

potency.
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Target Kinase Kd (nM) Assay Type Reference

Aurora A < 50
ATP-competitive

binding assay
[2][5]

Aurora B < 50
ATP-competitive

binding assay
[2][5]

Aurora C < 50
ATP-competitive

binding assay
[2][5]

DDR1 < 50
ATP-competitive

binding assay
[2]

DDR2 < 50
ATP-competitive

binding assay
[2]

LTK < 50
ATP-competitive

binding assay
[2]

Table 2: Dissociation Constants (Kd) of AMG 900 for Various Kinases. This table shows the

dissociation constants for AMG 900, indicating its binding affinity to different kinases. A lower

Kd value signifies a stronger binding affinity. These interactions were identified through a broad

screening panel.[2]

Experimental Protocols for Kinase Profiling
The determination of the kinase selectivity profile of AMG 900 involves a multi-step process,

beginning with broad screening assays and followed by more specific quantitative assays for

hit validation.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
This assay is a standard method for quantifying kinase activity and inhibition.

Principle: The HTRF assay measures the phosphorylation of a substrate peptide by the

kinase of interest. The assay utilizes two antibodies: one labeled with a europium cryptate

donor and another with a compatible acceptor (e.g., d2). When the substrate is
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phosphorylated, both antibodies bind, bringing the donor and acceptor into close proximity

and allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The

resulting signal is proportional to the extent of substrate phosphorylation.

Protocol Outline:

Reaction Setup: The kinase, its specific peptide substrate, and ATP are incubated in a

reaction buffer. For inhibitor profiling, varying concentrations of AMG 900 are included.

Incubation: The reaction is allowed to proceed for a defined period at a specific

temperature to allow for substrate phosphorylation.

Detection: A solution containing the europium cryptate-labeled antibody and the acceptor-

labeled antibody is added to the reaction mixture.

Signal Measurement: After an incubation period to allow for antibody binding, the plate is

read on an HTRF-compatible reader, measuring the emission signals from both the donor

and acceptor. The ratio of these signals is used to determine the level of kinase activity.[1]

ATP Site-Dependent Competition Binding Assay
This assay is employed for large-scale kinase screening to identify potential interactions.

Principle: This assay measures the ability of a test compound (AMG 900) to displace a

known, labeled ligand that binds to the ATP-binding site of a large panel of kinases. The

amount of displaced ligand is quantified, providing a measure of the test compound's binding

affinity.

Protocol Outline:

Kinase Panel: A diverse panel of purified kinases is utilized.

Incubation: Each kinase is incubated with a specific, labeled ATP-competitive ligand in the

presence of varying concentrations of AMG 900.

Separation: The kinase-ligand complexes are separated from the unbound ligand.
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Quantification: The amount of bound, labeled ligand is quantified using an appropriate

detection method (e.g., fluorescence polarization, radioactivity). A reduction in the signal

indicates displacement of the labeled ligand by AMG 900. The concentration of AMG 900
required to displace 50% of the labeled ligand is used to determine the dissociation

constant (Kd).[2]

Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway: Aurora Kinase Inhibition
AMG 900's primary mechanism of action is the inhibition of Aurora kinases, which are crucial

regulators of mitosis. Inhibition of Aurora A and B leads to defects in centrosome separation,

spindle assembly, the spindle assembly checkpoint, and cytokinesis, ultimately resulting in

polyploidy and apoptosis in cancer cells.[3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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